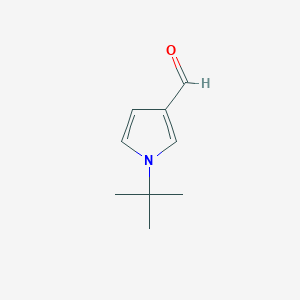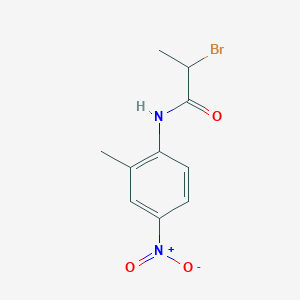
2-bromo-N-(2-methyl-4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including nitration, bromation, and condensation reactions. For instance, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was achieved using Bisphenol A as a starting material, followed by nitration and bromation, yielding an 83.1% total yield after purification by repeated crystallization . Similarly, a Schiff base compound was synthesized through a green grinding method, which is a solvent-free mechanochemical approach, indicating the potential for environmentally friendly synthesis routes for related compounds .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single crystal X-ray diffraction. For example, the molecular structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system with specific lattice parameters . X-ray diffraction was also used to determine the monoclinic crystal structure of a Schiff base compound . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the reaction of a chloro-N-phenacylpyridinium salt with potassium cyanate resulted in the unexpected formation of an oxazole ring, demonstrating the potential for complex reactions involving nitrogen-containing heterocycles . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as nitro and bromo substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. The Schiff base compound exhibited urease inhibitory activity, which could be relevant for medical and agricultural applications . The fluorescent ATRP initiator's efficiency in polymerizations of acrylates suggests potential applications in polymer chemistry . These properties are influenced by the molecular structure and the nature of substituents on the aromatic rings.
科学的研究の応用
Molecular Properties and Vibrational Mode Analysis
One significant application of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide in scientific research involves its molecular properties and vibrational mode analysis. A study conducted by Viana et al. (2016) focused on determining the molecular properties and interpreting the vibrational mode couplings of paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide. Using Density Functional Theory (DFT), the study assessed intramolecular interactions, E/Z isomers, keto/enol unimolecular rearrangement, and transition state structures. The research highlighted significant energy gaps between E and Z isomers and explored the barrier heights and kinetic rate constants for each reaction mechanism. Natural bond orbital analysis and the quantum theory of atoms in molecules were utilized to understand intramolecular hydrogen bonds and key interactions stabilizing each isomer. This work provides deep insights into the stabilization mechanisms and isomerization processes relevant to the compound's molecular structure and dynamics (Viana et al., 2016).
特性
IUPAC Name |
2-bromo-N-(2-methyl-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPOHZXDNWKYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252240 |
Source


|
| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329208-83-5 |
Source


|
| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329208-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

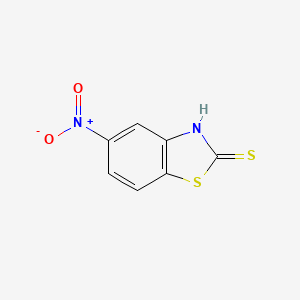
![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)
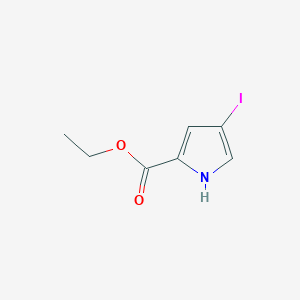
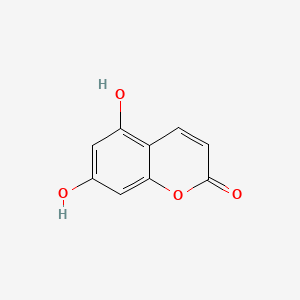
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)



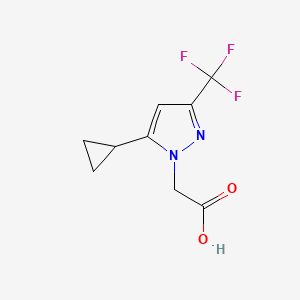
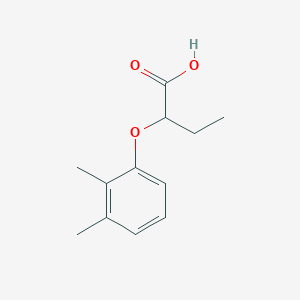
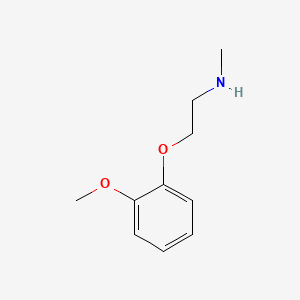

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
